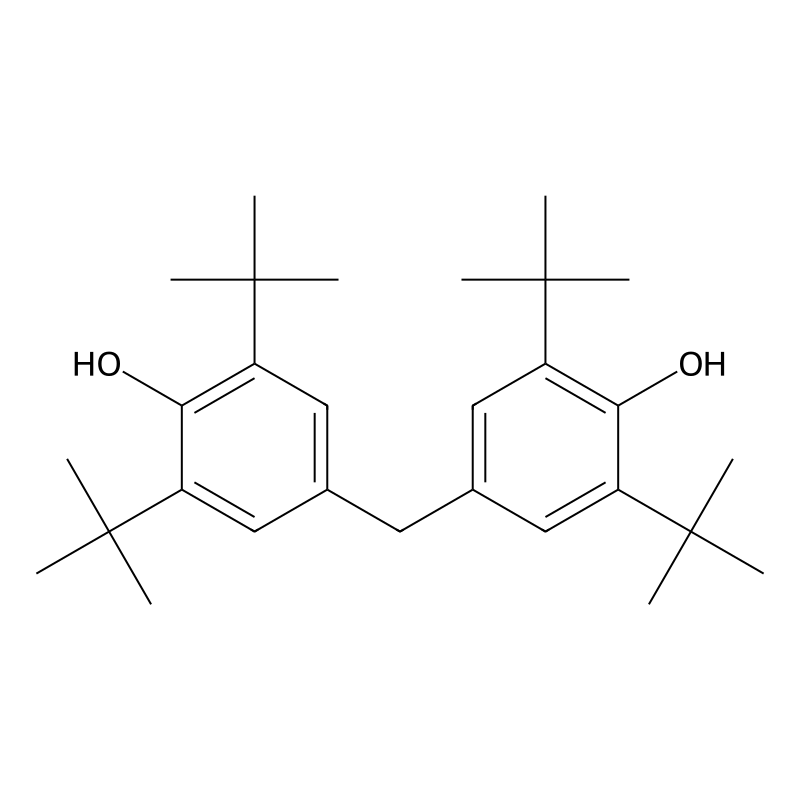4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Antioxidant Properties
4,4'-Methylenebis(2,6-di-tert-butylphenol), also known as BHT (butylated hydroxytoluene), is a well-studied antioxidant. Due to the presence of phenolic groups in its structure, BHT can scavenge free radicals, which are unstable molecules that can damage cells. Several research studies have investigated the antioxidant properties of BHT in various contexts [, ].
Food Science Applications
BHT is a common food additive used to prevent spoilage caused by oxidation. It acts by inhibiting the formation of free radicals that can degrade fats and oils in food products, thereby extending their shelf life.
Limitations and Safety Considerations
While BHT is generally considered safe for consumption in small quantities, some studies have raised concerns about its potential health effects at high doses []. Further research is needed to fully understand the long-term effects of BHT consumption.
Other Research Applications
,4'-Methylenebis(2,6-di-tert-butylphenol) has been explored in various other scientific research fields. These include:
- Polymer Chemistry: BHT can be used as a stabilizer in polymers to prevent degradation caused by oxidation [].
- Cosmetics: Due to its antioxidant properties, BHT may be used in some cosmetic formulations to improve product stability. However, its use in cosmetics can be limited due to potential skin irritation in some individuals.
4,4'-Methylenebis(2,6-DI-tert-butylphenol) is a synthetic organic compound classified as a diarylmethane. Its chemical formula is C_{28}H_{46}O_{2}, and it has a molar mass of 424.67 g/mol. This compound features two tert-butyl groups attached to each of its aromatic rings, which contribute to its stability and antioxidant properties. It is primarily used as an antioxidant in various industrial applications, particularly in lubricants and polymers, to prevent oxidative degradation .
The chemical behavior of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) includes its ability to act as a radical scavenger. It can undergo oxidation reactions where it donates hydrogen atoms to free radicals, thereby stabilizing them and preventing further reactions that could lead to degradation of materials. The compound can also participate in complexation reactions with metal ions due to the presence of hydroxyl groups, enhancing its utility in various formulations .
Studies indicate that 4,4'-Methylenebis(2,6-DI-tert-butylphenol) exhibits low toxicity levels but may pose risks to aquatic life if released into the environment. It has been shown to have some antimicrobial properties, although its primary function remains as an antioxidant rather than a biocidal agent . Its role in reducing oxidative stress may also have implications for applications in biomedicine, although further research is needed in this area.
The synthesis of 4,4'-Methylenebis(2,6-DI-tert-butylphenol) typically involves the reaction of phenolic compounds with formaldehyde under acidic conditions. This process can be optimized by controlling temperature and reaction time to yield higher purity products. Alternative methods may include the use of different catalysts or solvents to enhance reaction efficiency and reduce by-products .
Uniqueness: What sets 4,4'-Methylenebis(2,6-DI-tert-butylphenol) apart is its dual aromatic structure combined with multiple tert-butyl groups that enhance its stability and effectiveness as an antioxidant compared to other similar compounds. Its specific applications in biolubricants also highlight its unique role in modern industrial formulations .
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 521 of 719 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 198 of 719 companies with hazard statement code(s):;
H315 (30.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (35.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (31.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
Use Classification
Plastics -> Antioxidants
General Manufacturing Information
Food, beverage, and tobacco product manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-: ACTIVE
Dates
2: Ritchie EE, Princz JI, Robidoux PY, Scroggins RP. Ecotoxicity of xanthene dyes and a non-chlorinated bisphenol in soil. Chemosphere. 2013 Feb;90(7):2129-35. doi: 10.1016/j.chemosphere.2012.10.096. Epub 2012 Dec 1. PubMed PMID: 23211322.
3: Quinchia LA, Delgado MA, Valencia C, Franco JM, Gallegos C. Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. J Agric Food Chem. 2011 Dec 28;59(24):12917-24. doi: 10.1021/jf2035737. Epub 2011 Dec 1. PubMed PMID: 22103562.
4: Amorati R, Lucarini M, Mugnaini V, Pedulli GF. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding. J Org Chem. 2003 Jun 27;68(13):5198-204. PubMed PMID: 12816477.
5: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on lipid contents of rat liver. Toxicol Lett. 1981 Apr;8(1-2):77-86. PubMed PMID: 7245245.
6: Takahashi O, Hiraga K. Effects of four bisphenolic antioxidants on prothrombin levels of rat plasma. Toxicol Lett. 1981 Mar;7(6):405-8. PubMed PMID: 7245226.








